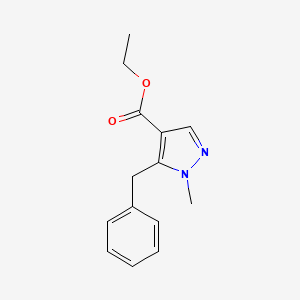

Ethyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate

Description

Ethyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a benzyl substituent at position 5, a methyl group at position 1, and an ethyl ester moiety at position 3. Pyrazole derivatives are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

ethyl 5-benzyl-1-methylpyrazole-4-carboxylate |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)12-10-15-16(2)13(12)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

InChI Key |

IWIHQLTZRLVSFI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis typically follows a multi-step approach:

- Formation of the pyrazole ring via condensation of appropriate β-ketoesters with hydrazine derivatives.

- Introduction of the methyl group at the N-1 position via alkylation.

- Benzylation at the 5-position or introduction of the benzyl substituent through precursor selection.

Reported Preparation Methods

While direct literature on this compound is limited, closely related pyrazole esters provide insight into viable synthetic methods.

Method A: Alkylation of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate

- Starting from ethyl 5-amino-1H-pyrazole-4-carboxylate, benzyl bromide is reacted in the presence of a base (e.g., potassium carbonate or sodium hydroxide) in ethanol or methanol solvent.

- The reaction proceeds via nucleophilic substitution at the pyrazole nitrogen or carbon, depending on conditions, to afford the benzylated product.

- Subsequent methylation at the N-1 position can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Method B: Direct Synthesis via β-Ketoester and Hydrazine Derivatives

- Ethyl 4-chloro-3-oxobutanoate is reacted with hydrazine hydrate to form ethyl 4-hydrazinyl-3-oxobutanoate.

- This intermediate undergoes cyclization to form the pyrazole ring.

- Benzyl bromide is then introduced to alkylate the pyrazole ring at the 5-position.

- Methylation at N-1 is performed as a final step.

Method C: Methylation of Ethyl 5-Benzyl-1H-Pyrazole-4-Carboxylate

- Starting from ethyl 5-benzyl-1H-pyrazole-4-carboxylate, methylation at the N-1 position is carried out using sodium hydride (NaH) as a base and methylating agents like dimethyl carbonate or methyl iodide.

- This method is similar to the synthetic approach for 1-methyl-3-ethyl-5-pyrazolecarboxylate analogs.

Detailed Preparation Procedure Example

Based on analogous pyrazole ester synthesis (adapted from patent CN103508959A), the following procedure exemplifies the preparation of 1-methyl-3-ethyl-5-pyrazolecarboxylate, which can be modified for the benzyl derivative:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Ethyl 5-benzyl-1H-pyrazole-4-carboxylate (50 mmol), Dimethylformamide (20 mL), NaH (0.8 g) | NaH added in portions to the solution at room temperature | - |

| 2 | Methylating agent: Dimethyl carbonate (200-400 mmol) | Reaction at 110°C for 4 hours under stirring | - |

| 3 | Workup: Vacuum distillation to remove unreacted dimethyl carbonate and DMF; aqueous extraction with ethyl acetate; drying over anhydrous MgSO4 | Organic layers combined and concentrated | 79-90% |

This method achieves efficient methylation at the N-1 position, yielding the target this compound as a pale yellow oil.

Reaction Conditions and Optimization

| Parameter | Range Tested | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Base Amount (NaH) | 0.2 g to 0.8 g | 0.8 g | Higher base improves methylation efficiency |

| Methylating Agent (Dimethyl Carbonate) | 200 mmol to 400 mmol | 350 mmol | Excess reagent favors complete methylation |

| Temperature | 100°C to 110°C | 110°C | Higher temperature accelerates reaction |

| Reaction Time | 3 to 5 hours | 4 hours | Adequate time for full conversion |

Analytical Characterization

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of methyl and benzyl substituents on the pyrazole ring.

- Mass Spectrometry (MS) : Molecular ion peak consistent with C16H18N2O2.

- Infrared Spectroscopy (IR) : Ester carbonyl stretch (~1735 cm^-1) and pyrazole ring vibrations.

- Melting Point and Purity : Determined by differential scanning calorimetry and HPLC respectively.

Comparative Analysis with Related Compounds

| Compound | Substituent at N-1 | Substituent at C-5 | Preparation Notes | Biological Relevance |

|---|---|---|---|---|

| This compound | Methyl | Benzyl | Requires methylation and benzylation steps | Scaffold for antibacterial and anticancer agents |

| Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate | H | Benzyl | Synthesized via hydrazine and benzyl bromide | Precursor for triazole derivatives |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Methyl | Amino | Methylation of amino pyrazole esters | Used in α-glucosidase inhibitor synthesis |

Summary and Professional Insights

- The preparation of this compound involves strategic alkylation and methylation steps, often starting from ethyl 5-benzyl-1H-pyrazole-4-carboxylate or related pyrazole intermediates.

- Use of sodium hydride as a strong base and dimethyl carbonate as a methylating agent under elevated temperature (110°C) for several hours provides high yields (79-90%) with good purity.

- The reaction workup includes solvent removal under reduced pressure, aqueous extraction, drying, and distillation to isolate the product.

- Analytical techniques such as NMR, MS, and IR spectroscopy confirm the successful synthesis and structural integrity of the compound.

- This compound serves as a versatile intermediate for pharmaceutical development, including antibacterial and anticancer agents.

Scientific Research Applications

Ethyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, featuring an ethyl ester group, a benzyl group, and a methyl group attached to the pyrazole ring. The presence of the benzyl group enhances its hydrophobic interactions, potentially contributing to its biological activity and applications in medicinal chemistry and material science.

Scientific Research Applications

- Medicinal Chemistry: this compound exhibits a range of biological activities, making it a candidate for medicinal chemistry. It has demonstrated potential anti-inflammatory, anti-cancer, and anti-microbial properties. The compound's mechanism of action involves interactions with specific molecular targets, where the amino group can form hydrogen bonds with biological molecules, while the benzyl group participates in hydrophobic interactions. Studies on the interactions of this compound with various biological targets indicate that its structural features allow for significant binding affinity with enzymes and receptors. The unique combination of hydrophilic and hydrophobic regions enhances its potential efficacy in therapeutic applications.

- Synthesis : The synthesis of this compound typically involves several steps and, in industrial settings, production can be scaled up using optimized reaction conditions and continuous flow reactors to enhance yields and purity. Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. Substitution reactions often require strong bases such as sodium hydride.

- Materials Science: This compound is used as a building block for creating new materials with tailored properties.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate | Contains an amino group instead of a methyl group | Potentially enhanced reactivity due to the amino group |

| Ethyl 3-amino-5-benzyl-1-methyl-1H-pyrazole-4-carboxylate | Different position of the amino group | May exhibit different biological activities |

| Ethyl 3-benzyl-5-methyl-1H-pyrazole-4-carboxylate | Variation in the position of substituents | Altered pharmacokinetic properties |

Mechanism of Action

The mechanism of action of Ethyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pyrazole-4-carboxylate esters share a common core but differ in substituent patterns, which significantly influence their reactivity, stability, and applications. Below is a systematic comparison based on structural, synthetic, and functional attributes.

Structural and Substituent Analysis

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., 5-CN in Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate) increase electrophilicity, whereas electron-donating groups (e.g., 5-NH₂ in Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate) enhance hydrogen-bonding capacity .

Crystallographic and Intermolecular Interactions

While crystallographic data for the target compound is absent in the evidence, related structures (e.g., Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate) exhibit hydrogen-bonding motifs (N–H···O, C–H···π) and graph-set patterns (e.g., R₂²(8)) that stabilize crystal packing . Tools like Mercury CSD enable visualization of such interactions, which are critical for predicting solubility and stability .

Biological Activity

Ethyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes an ethyl ester group, a benzyl group, and a methyl group attached to the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

This compound features a five-membered heterocyclic pyrazole ring, which is known for its role in various biological activities. The presence of the benzyl group enhances hydrophobic interactions, potentially increasing the compound's affinity for biological targets.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate | Contains an amino group instead of a methyl group | Potentially enhanced reactivity due to amino group |

| Ethyl 3-amino-5-benzyl-1-methyl-1H-pyrazole-4-carboxylate | Different position of amino group | May exhibit different biological activities |

| Ethyl 3-benzyl-5-methyl-1H-pyrazole-4-carboxylate | Variation in position of substituents | Altered pharmacokinetic properties |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds with biological molecules through its amino group while the benzyl group contributes to hydrophobic interactions. Studies have indicated that this compound exhibits significant binding affinity with various enzymes and receptors, which may mediate its therapeutic effects .

Target Pathways

Research has suggested that this compound may modulate several biochemical pathways associated with inflammation and cancer progression. It is hypothesized that it could inhibit specific kinases or transporters involved in these processes, although further elucidation of its precise mode of action is required .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This property makes it a candidate for developing treatments for inflammatory diseases .

Anti-cancer Effects

Preliminary research indicates that this compound may possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Activity

This compound has also shown potential antimicrobial effects against various pathogens. Studies suggest that it disrupts microbial cell membranes or interferes with essential metabolic pathways within microbial cells .

Case Study 1: Anti-inflammatory Activity

A study conducted on murine models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. The results indicated a reduction in tumor necrosis factor-alpha (TNF-alpha) levels by approximately 50% after treatment .

Case Study 2: Anticancer Efficacy

In a preclinical trial involving human cancer cell lines, this compound exhibited an IC50 value indicating effective inhibition of cell growth at micromolar concentrations. The compound was found to induce apoptosis through caspase activation pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability due to its chemical structure, which allows for efficient absorption in the gastrointestinal tract. Metabolism primarily occurs in the liver, with elimination through urine being the main route .

Q & A

Q. What are the common synthetic routes for Ethyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole derivatives are prepared by reacting ethyl acetoacetate with substituted hydrazines or arylhydrazines in the presence of cyclizing agents like DMF-DMA (dimethylformamide dimethyl acetal). Subsequent hydrolysis under basic conditions yields carboxylic acid derivatives, which can be esterified to obtain the target compound .

- Example Protocol :

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ester functionality.

- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrazole ring vibrations .

- Mass spectrometry (ESI-MS) for molecular weight validation.

- X-ray crystallography for unambiguous structural determination (e.g., bond lengths and angles) .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in a cool, dry place away from strong oxidizers.

- Dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require careful temperature control to avoid side reactions.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling steps in functionalized pyrazole synthesis .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. How do hydrogen-bonding patterns influence crystallographic packing?

Graph set analysis (e.g., Etter’s rules) can classify hydrogen bonds (e.g., R₂²(8) motifs) in crystal structures. Computational tools like Mercury CSD visualize intermolecular interactions and predict packing efficiency, which is critical for materials science applications .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Case Study : If NMR suggests a planar pyrazole ring but X-ray shows puckering, perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries. Cross-validate with IR data for conformational analysis .

Q. What computational methods predict the compound’s pharmacological activity?

- Molecular Docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies).

- QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. phenyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. How to analyze thermal stability and decomposition pathways?

- TGA/DSC : Determine decomposition temperatures (e.g., ~200°C for ester cleavage) and identify gaseous byproducts (e.g., CO, NOₓ) via FTIR-coupled evolved gas analysis .

- Accelerated Stability Testing : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Key Software Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.